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Compound of Interest

Compound Name: Ethyl 2-furanpropionate

Cat. No.: B158936

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Proton (*H) and Carbon-13 (33C)
Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-furanpropionate. Ethyl 2-
furanpropionate, a key fragrance and flavor compound, presents a distinct spectral signature
that is crucial for its identification and quality control in various applications, including
pharmaceutical and nutraceutical formulations. This document outlines the detailed
experimental protocols for acquiring high-resolution NMR spectra and offers an in-depth
interpretation of the chemical shifts, coupling constants, and signal multiplicities.

Chemical Structure and Atom Numbering

The structural formula of Ethyl 2-furanpropionate is presented below. The numbering of the
carbon and hydrogen atoms is provided to facilitate the assignment of NMR signals discussed
in the subsequent sections.

Figure 1: Chemical structure of Ethyl 2-Furanpropionate with atom numbering.

Experimental Protocols

The following protocols describe the standard methodology for the acquisition and processing
of 1H and 3C NMR spectra.

Sample Preparation
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o Sample Weighing: Approximately 10-20 mg of Ethyl 2-furanpropionate is accurately
weighed for *H NMR, and 50-100 mg for 13C NMR.

e Solvent Selection: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated
solvent, typically Chloroform-d (CDClIs), which provides a lock signal for the spectrometer
and is largely transparent in the *H NMR spectrum.

 Internal Standard: A small amount of Tetramethylsilane (TMS) is added as an internal
standard for chemical shift referencing (& = 0.00 ppm).

o Transfer to NMR Tube: The solution is transferred to a 5 mm NMR tube, ensuring a sample
height of 4-5 cm. The tube is then capped to prevent solvent evaporation.

NMR Data Acquisition Workflow
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Figure 2: Workflow for NMR sample preparation, data acquisition, and processing.
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Spectrometer Parameters 000

Parameter 'H NMR 3C NMR
Spectrometer Frequency 400 MHz 100 MHz
Pulse Program zg30 zgpg30
Solvent CDClIs CDClIs
Temperature 298 K 298 K

Spectral Width -2t0 12 ppm -10 to 220 ppm
Acquisition Time ~ 4 seconds ~ 1-2 seconds
Relaxation Delay 1-5 seconds 2 seconds
Number of Scans 16-32 1024-4096

Data Processing

o Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a
frequency-domain spectrum using a Fourier transform.

o Phase Correction: The spectrum is manually or automatically phased to ensure all peaks
have a pure absorption line shape.

» Baseline Correction: A polynomial function is applied to correct the baseline for a flat
appearance.

» Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.

e Peak Picking and Integration: The chemical shifts of all peaks are determined, and for *H
NMR, the relative area under each peak is integrated.

'H NMR Spectral Data and Analysis

The *H NMR spectrum of Ethyl 2-furanpropionate exhibits characteristic signals
corresponding to the ethyl group and the furanpropionate moiety. The detailed assignments are
provided in the table below.
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Signal . ] Coupling
. Chemical Shift Lo .
Assignment Multiplicity Constant (J) / Integration
(3) I ppm

(Atom #) Hz

H11 1.25 Triplet (t) 7.1 3H

H1 2.62 Triplet () 7.7 2H

H2 2.95 Triplet (t) 7.7 2H

H10 4.14 Quartet (q) 7.1 2H
Doublet of

H6 6.01 3.1,0.8 1H
doublets (dd)
Doublet of

H5 6.28 3.1,1.9 1H
doublets (dd)
Doublet of

H3 7.30 1.9,0.8 1H

doublets (dd)

Analysis of the *H NMR Spectrum:

o Ethyl Group: The ethyl group gives rise to a characteristic triplet at 1.25 ppm for the methyl
protons (H11) and a quartet at 4.14 ppm for the methylene protons (H10). The triplet
multiplicity of H11 is due to coupling with the two adjacent H10 protons, and the quartet of
H10 is due to coupling with the three adjacent H11 protons, both with a coupling constant of
approximately 7.1 Hz.

e Propionate Chain: The two methylene groups of the propionate chain appear as two distinct
triplets. The triplet at 2.95 ppm is assigned to H2, which is adjacent to the furan ring, and the
triplet at 2.62 ppm is assigned to H1, which is adjacent to the carbonyl group. Both signals
show a coupling constant of 7.7 Hz due to their coupling with each other.

e Furan Ring: The three protons on the furan ring appear in the aromatic region of the
spectrum. The proton at the 5-position (H3) is the most downfield at 7.30 ppm, appearing as
a doublet of doublets due to coupling with H5 and H6. The proton at the 4-position (H5) at
6.28 ppm is a doublet of doublets due to coupling with H3 and H6. The proton at the 3-
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position (H6) at 6.01 ppm also appears as a doublet of doublets due to coupling with H3 and
H5.

3C NMR Spectral Data and Analysis

The proton-decoupled 3C NMR spectrum of Ethyl 2-furanpropionate shows nine distinct
signals, corresponding to the nine carbon atoms in the molecule.

Signal Assignment (Atom #) Chemical Shift (8) / ppm
Cl1 14.2

C1 24.8

Cc2 34.5

C10 60.4

C6 105.2

C5 110.1

C3 141.0

C4 155.9

Cc7 172.5

Analysis of the 3C NMR Spectrum:

» Aliphatic Carbons: The methyl carbon (C11) of the ethyl group resonates at the most upfield
position, 14.2 ppm. The two methylene carbons of the propionate chain (C1 and C2) appear
at 24.8 ppm and 34.5 ppm, respectively. The methylene carbon of the ethyl group (C10) is
found at 60.4 ppm, shifted downfield due to its attachment to the electronegative oxygen
atom.

e Furan Ring Carbons: The carbons of the furan ring resonate in the range of 105-156 ppm.
The carbon attached to the propionate chain (C4) is the most downfield of the furan carbons
at 155.9 ppm. The other furan carbons, C3, C5, and C6, appear at 141.0 ppm, 110.1 ppm,
and 105.2 ppm, respectively.
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e Carbonyl Carbon: The carbonyl carbon (C7) of the ester group shows the most downfield
chemical shift at 172.5 ppm, which is characteristic for this functional group.

Conclusion

The H and 13C NMR spectra of Ethyl 2-furanpropionate provide a clear and unambiguous
fingerprint for the molecule's structure. The chemical shifts, multiplicities, and coupling
constants are all consistent with the assigned structure. This detailed spectral analysis serves
as a valuable reference for the quality control and characterization of Ethyl 2-furanpropionate
in research and industrial settings.

« To cite this document: BenchChem. [In-Depth NMR Spectral Analysis of Ethyl 2-
Furanpropionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158936#ethyl-2-furanpropionate-1h-and-13c-nmr-
spectral-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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